The Discovery and Synthesis of (S,S)-CPI-1612: A Potent and Selective EP300/CBP Histone Acetyltransferase Inhibitor
The Discovery and Synthesis of (S,S)-CPI-1612: A Potent and Selective EP300/CBP Histone Acetyltransferase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S,S)-CPI-1612 is a novel, highly potent, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP). These two highly homologous enzymes are critical transcriptional co-regulators implicated in a variety of diseases, most notably cancer. The dysregulation of EP300/CBP activity can lead to aberrant gene expression programs that drive tumor growth and survival. CPI-1612 was developed through a lead optimization program to improve upon earlier classes of EP300/CBP inhibitors, exhibiting enhanced potency, solubility, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of (S,S)-CPI-1612, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Role of EP300/CBP in Disease
The enzymes EP300 (also known as p300) and CBP are master regulators of gene expression. They function as histone acetyltransferases, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This post-translational modification, known as histone acetylation, generally leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby promoting gene transcription.
Beyond histones, EP300 and CBP can also acetylate a wide array of non-histone proteins, further modulating their function and impacting diverse cellular processes.[1] Given their central role in gene regulation, it is not surprising that the dysregulation of EP300/CBP activity is associated with numerous human pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2][3] In many cancers, the aberrant activity of these enzymes contributes to the maintenance of an oncogenic transcriptional program. Therefore, the development of small molecule inhibitors targeting the HAT activity of EP300/CBP represents a promising therapeutic strategy.
Discovery of (S,S)-CPI-1612: A Lead Optimization Program
The discovery of (S,S)-CPI-1612 was the result of a focused lead optimization effort starting from an initial lead compound. The goal was to develop an inhibitor with improved potency, selectivity, and oral bioavailability suitable for clinical investigation. The medicinal chemistry campaign led to the identification of CPI-1612, which features a distinct aminopyridine scaffold.[2][4] This structural modification resulted in significant improvements in potency, solubility, and pharmacokinetic parameters compared to the initial lead compounds.[2][3][4]
Chemical Synthesis of (S,S)-CPI-1612
The chemical synthesis of (S,S)-CPI-1612 is a multi-step process. While the full detailed synthesis can be found in the supplementary information of the primary publication, a general overview is provided here. The synthesis of the precursor, compound 3, involves a multi-step reaction sequence.[5] The development from this lead compound to CPI-1612 involved the strategic replacement of the indole (B1671886) scaffold with an aminopyridine core to enhance the molecule's properties.[2][4]
For detailed, step-by-step synthetic protocols, please refer to the supporting information of the primary publication: Wilson, J. E., et al. (2020). Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor. ACS Medicinal Chemistry Letters, 11(6), 1324–1329. [6]
Biological Activity and Mechanism of Action
(S,S)-CPI-1612 is a highly potent inhibitor of the HAT activity of both EP300 and CBP. It demonstrates low nanomolar to sub-nanomolar inhibitory concentrations in biochemical assays.[7][8] The compound acts as an acetyl-CoA competitive inhibitor, binding to the active site of the enzyme and preventing the transfer of the acetyl group to its substrate.[9]
The inhibition of EP300/CBP HAT activity by CPI-1612 leads to a downstream reduction in histone acetylation, particularly at key sites like H3K27.[4][7] This modulation of the epigenetic landscape results in the suppression of specific gene expression programs that are critical for the proliferation and survival of certain cancer cells.
Signaling Pathway
The following diagram illustrates the mechanism of action of CPI-1612 in the context of EP300/CBP signaling.
Caption: Mechanism of EP300/CBP inhibition by CPI-1612.
Quantitative Data Summary
The following tables summarize the key quantitative data for (S,S)-CPI-1612.
Table 1: In Vitro Potency of CPI-1612
| Assay | Target | IC50 (nM) |
| Biochemical HAT Assay | EP300 | 8.0[7] |
| Biochemical HAT Assay | Full-length EP300 | <0.5[8] |
| Biochemical HAT Assay | Full-length CBP | 2.9[8] |
| Cellular H3K18Ac MSD Assay | - | 14[8] |
| JEKO-1 Cell Proliferation | - | <7.9[8] |
Table 2: Pharmacokinetic Properties of CPI-1612 in Preclinical Species
| Species | Dose (mg/kg) | Route | T1/2 (h) | F (%) |
| Mouse | 1 (IV), 5 (PO) | IV, PO | 0.98 | 79[4] |
| Rat | 1 (IV), 5 (PO) | IV, PO | 1.2 | 9[4] |
| Dog | 0.5 (IV), 1 (PO) | IV, PO | 5.5 | 71[4] |
Table 3: In Vivo Efficacy of CPI-1612
| Xenograft Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| JEKO-1 Mantle Cell Lymphoma | 0.5 | PO, BID | 67[8] |
| MCF7 Breast Cancer | Not Specified | PO, BID | Dose-dependent[9] |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against EP300/CBP.
Objective: To determine the IC50 value of a test compound for the inhibition of EP300 or CBP HAT activity.
Materials:
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Recombinant human EP300 or CBP enzyme
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Histone H3 or H4 peptide substrate
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[³H]-Acetyl-Coenzyme A
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HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Test compound (e.g., CPI-1612) dissolved in DMSO
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P-81 phosphocellulose filter paper
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Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
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Reaction Setup: In a 96-well plate, combine the HAT assay buffer, recombinant HAT enzyme, and histone peptide substrate.
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Inhibitor Incubation: Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at 30°C.
-
Initiation of Reaction: Add [³H]-Acetyl-CoA to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stopping the Reaction: Spot a portion of the reaction mixture onto P-81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [³H]-Acetyl-CoA.
-
Quantification: Place the dried filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: HAT Inhibition Assay
Caption: Workflow for the in vitro HAT inhibition assay.
Cellular Histone Acetylation Assay
This assay measures the effect of a compound on histone acetylation levels within cells.
Objective: To determine the EC50 value of a test compound for the reduction of a specific histone acetylation mark (e.g., H3K27ac) in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., JEKO-1)
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Cell culture medium and supplements
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Test compound (e.g., CPI-1612)
-
Lysis buffer
-
Antibodies specific for the histone mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3)
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Secondary antibodies conjugated to a detectable label (e.g., HRP)
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them to extract cellular proteins, including histones.
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Protein Quantification: Determine the protein concentration of each lysate.
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Detection (Western Blot): a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with the primary antibody against the specific histone acetylation mark and the loading control antibody. c. Incubate with the appropriate secondary antibody. d. Detect the signal using a suitable substrate and imaging system.
-
Detection (ELISA): a. Coat a 96-well plate with a capture antibody for total histone H3. b. Add the cell lysates to the wells. c. Add a detection antibody for the specific histone acetylation mark. d. Add a labeled secondary antibody and a substrate for signal development. e. Read the absorbance or fluorescence.
-
Data Analysis: Quantify the signal for the acetylated histone mark and normalize it to the loading control. Calculate the percent reduction in acetylation and determine the EC50 value.
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of a test compound in a cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
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Cancer cell line (e.g., JEKO-1 or MCF7)
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Matrigel (optional)
-
Test compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the test compound or vehicle according to the desired dosing schedule (e.g., once or twice daily by oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.
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Monitoring: Monitor the body weight and overall health of the mice throughout the study.
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Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
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Data Analysis: Compare the tumor growth in the treatment groups to the vehicle control group to determine the percent tumor growth inhibition.
Conclusion
(S,S)-CPI-1612 is a potent and selective inhibitor of the EP300/CBP histone acetyltransferases with excellent oral bioavailability. Its discovery represents a significant advancement in the development of epigenetic modulators for the treatment of cancer and other diseases. The data presented in this technical guide highlight the promising preclinical profile of CPI-1612 and provide a foundation for its further investigation in clinical settings. The detailed experimental protocols offer a resource for researchers working to characterize this and other novel EP300/CBP inhibitors.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EpiQuik Global Histone H3 Acetylation Assay Kit | EpigenTek [epigentek.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. foghorntx.com [foghorntx.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 8. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 9. researchgate.net [researchgate.net]
